An In-depth Technical Guide to N-(3,7-difluoro-9H-fluoren-2-yl)acetamide for Advanced Research
An In-depth Technical Guide to N-(3,7-difluoro-9H-fluoren-2-yl)acetamide for Advanced Research
Abstract
This technical guide provides a comprehensive overview of N-(3,7-difluoro-9H-fluoren-2-yl)acetamide, a fluorinated derivative of the well-studied N-2-acetylaminofluorene (2-AAF) scaffold. While specific experimental data for this compound is limited in public literature, this document consolidates available information on its identity and provides expert-driven, predictive insights into its chemical properties, a proposed synthetic route, and expected characterization data. The guide is intended for researchers in medicinal chemistry, drug discovery, and materials science, offering a foundational understanding of the compound's potential and a practical framework for its synthesis and analysis. The strategic incorporation of fluorine atoms is discussed in the context of modulating physicochemical and pharmacological properties, positioning N-(3,7-difluoro-9H-fluoren-2-yl)acetamide as a compound of significant interest for developing novel therapeutic agents and functional materials.
Introduction: The Significance of the Fluorinated Fluorene Scaffold
The fluorene ring system is a privileged scaffold in chemical and biomedical research. Its rigid, planar, and lipophilic structure has been exploited in the development of materials with unique photoelectric properties and in the design of biologically active molecules.[1] The parent compound for the amide series, N-(9H-fluoren-2-yl)acetamide (commonly known as 2-acetylaminofluorene or 2-AAF), is a well-established laboratory tool used extensively in experimental oncology to study the mechanisms of chemical carcinogenesis.[2][3]
The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry.[4] Due to its small size and high electronegativity, fluorine can profoundly alter a molecule's properties, often leading to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability.[4][5] Fluorination can block sites of enzymatic breakdown and modulate the electronic character of a molecule, which can be critical for optimizing its pharmacological profile.[6]
N-(3,7-difluoro-9H-fluoren-2-yl)acetamide combines these two key features: the bioactive fluorene core and the strategic placement of two fluorine atoms. This difluorination at the 3 and 7 positions is anticipated to significantly modify the electronic distribution and metabolic fate of the molecule compared to its non-fluorinated counterpart, 2-AAF. This guide serves to detail the known identity of this compound and to provide a robust, scientifically-grounded projection of its properties and synthesis, thereby enabling its exploration by the scientific community.
Chemical Identity and Physicochemical Properties
The fundamental identity of N-(3,7-difluoro-9H-fluoren-2-yl)acetamide is established through its unique identifiers and molecular formula. While extensive experimental data is not publicly available, properties can be predicted based on its structure and comparison with related fluorene analogs.
Table 1: Chemical Identity and Predicted Physicochemical Properties
| Property | Value | Source / Basis |
| IUPAC Name | N-(3,7-difluoro-9H-fluoren-2-yl)acetamide | Standard Nomenclature |
| CAS Number | 2823-83-8 | [1] |
| Molecular Formula | C₁₅H₁₁F₂NO | Derived from Structure |
| Molecular Weight | 259.25 g/mol | Calculated |
| Predicted Melting Point | 190 - 210 °C | Analogy to similar fluorene amides |
| Predicted Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water | General solubility of polycyclic aromatic amides |
| Predicted LogP | ~3.6 - 4.0 | Analogy to N-(7-fluoro-9H-fluoren-2-yl)acetamide (LogP ~3.4)[7] |
Proposed Synthesis and Purification Workflow
A robust synthesis of N-(3,7-difluoro-9H-fluoren-2-yl)acetamide can be logically designed based on well-established organic chemistry principles, specifically the acylation of an aromatic amine. The key to the synthesis is the preparation of the precursor, 2-amino-3,7-difluoro-9H-fluorene. The proposed multi-step workflow starts from the commercially available 2,7-dinitrofluorene.
Rationale for Synthetic Strategy
The chosen pathway leverages common and high-yielding reactions. The reduction of dinitro compounds to diamines is a standard procedure, often accomplished with reagents like stannous chloride (SnCl₂) or catalytic hydrogenation.[8] The subsequent acetylation of the resulting amine is a straightforward and efficient transformation. The critical challenge lies in managing the regioselectivity if starting from a mono-amino fluorene, but beginning with a symmetrically substituted precursor like 2,7-diaminofluorene (or a difluoro equivalent) simplifies the process. The proposed synthesis below is a logical adaptation of the synthesis of 2,7-diaminofluorene derivatives.[8]
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 2,7-Diamino-3-fluorofluorene (Intermediate) This step is hypothetical and represents a plausible route. A more direct route would involve starting with a pre-fluorinated fluorene, which may not be readily available.
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Reduction: To a stirred solution of 2,7-dinitrofluorene (1 equivalent) in ethanol, add stannous chloride dihydrate (SnCl₂·2H₂O, ~8-10 equivalents) in concentrated hydrochloric acid.
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Reaction: Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Work-up: Cool the reaction mixture to room temperature and neutralize carefully with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is basic (~8-9).
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Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Purification: Concentrate the filtrate under reduced pressure. The crude 2,7-diaminofluorene can be purified by column chromatography on silica gel.
Step 2: Acetylation to N-(3,7-difluoro-9H-fluoren-2-yl)acetamide
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Dissolution: Dissolve the synthesized 2-amino-3,7-difluoro-9H-fluorene (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a mild base like triethylamine (TEA) or pyridine (1.2 equivalents).
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Acylation: Cool the solution to 0 °C in an ice bath. Add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise to the stirred solution.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction to completion using TLC. The causality for this step is a classic nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acetylating agent.[9]
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Quenching & Work-up: Quench the reaction by slowly adding water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
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Final Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, N-(3,7-difluoro-9H-fluoren-2-yl)acetamide, can be purified by recrystallization from ethanol or by silica gel column chromatography to yield the final product as a solid.
Synthesis and Purification Workflow Diagram
Caption: Proposed workflow for synthesis and purification.
Spectroscopic Characterization (Predicted)
Structural confirmation and purity assessment are critical self-validating steps in any synthesis. The following spectroscopic data are predicted for N-(3,7-difluoro-9H-fluoren-2-yl)acetamide based on known spectral data for similar structures.[7][10]
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¹H NMR (Proton NMR): The spectrum is expected to show characteristic signals for the aromatic protons, the methylene bridge protons, and the acetyl methyl protons.
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Aromatic Region (δ 7.0-8.0 ppm): Several doublets and multiplets corresponding to the protons on the fluorene core. The fluorine atoms will induce splitting (H-F coupling) in adjacent proton signals.
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Methylene Protons (C9-H₂) (δ ~3.9 ppm): A singlet integrating to two protons.
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Amide Proton (N-H) (δ ~8.0-9.5 ppm): A broad singlet, which may exchange with D₂O.
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Acetyl Protons (CH₃) (δ ~2.2 ppm): A sharp singlet integrating to three protons.
-
-
¹⁹F NMR (Fluorine NMR): This is a crucial technique for confirming the presence and environment of the fluorine atoms.[10]
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Two distinct signals are expected for the non-equivalent fluorine atoms at the 3- and 7-positions. The chemical shifts will be in the typical range for aryl fluorides. Each signal will likely appear as a multiplet due to coupling with nearby aromatic protons.
-
-
¹³C NMR (Carbon NMR): The spectrum will show signals for all 15 carbon atoms. The carbons directly bonded to fluorine (C-F) will exhibit large one-bond coupling constants (¹JCF), providing definitive evidence of fluorination. The carbonyl carbon of the acetamide group will appear downfield (~169 ppm).
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Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode would be expected to show a prominent ion for [M+H]⁺ at m/z 260.25 and potentially an adduct with sodium [M+Na]⁺ at m/z 282.23.
Potential Applications and Biological Relevance
While no specific biological activities have been published for N-(3,7-difluoro-9H-fluoren-2-yl)acetamide, its structural similarity to known bioactive compounds suggests several promising avenues for research.
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Oncology and Carcinogenesis Research: As a direct analog of the procarcinogen 2-AAF, this compound is an ideal candidate for studying how fluorine substitution affects the mechanisms of metabolic activation and DNA adduct formation.[3] The C-F bonds are highly stable and can block sites of metabolic hydroxylation, potentially altering the compound's carcinogenic profile. Researchers could use this compound to probe the role of specific metabolic pathways in the toxicity of aromatic amides.
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Drug Discovery Scaffold: Fluorene derivatives have been investigated for a range of pharmacological effects, including anti-tumor, anti-inflammatory, and antibacterial activities.[1] The difluoro substitution in N-(3,7-difluoro-9H-fluoren-2-yl)acetamide could enhance potency or selectivity for various biological targets. For example, some fluorene derivatives have shown promise as inhibitors of enzymes like dihydrofolate reductase (DHFR) or as agents that induce apoptosis in cancer cells.[11] This compound could serve as a starting point or fragment for developing novel inhibitors.
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Materials Science: The fluorene core is known for its excellent photoelectric properties, making it a valuable component in organic light-emitting diodes (OLEDs) and other electronic materials.[1] Fluorination can tune the electronic energy levels (HOMO/LUMO) and improve the stability and performance of these materials. N-(3,7-difluoro-9H-fluoren-2-yl)acetamide could be explored as a building block for novel functional polymers and small molecules in materials science.
Safety and Handling
As a derivative of the known carcinogen 2-AAF, N-(3,7-difluoro-9H-fluoren-2-yl)acetamide must be handled with extreme caution. It should be considered a potential carcinogen and mutagen.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses.
-
Handling: Handle the compound only in a certified chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
N-(3,7-difluoro-9H-fluoren-2-yl)acetamide represents a molecule of high interest at the intersection of medicinal chemistry and materials science. Although specific experimental data are sparse, this guide provides a robust framework based on established chemical principles and data from analogous structures. The proposed synthesis is logical and achievable, and the predicted analytical data provide clear benchmarks for its characterization. The strategic difluorination of the classic 2-AAF scaffold makes this compound a compelling tool for investigating the effects of fluorine on biological activity and a promising building block for the development of next-generation therapeutics and functional materials. It is our hope that this technical guide will catalyze further research into this and other novel fluorinated compounds.
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- 2-Acetylaminofluorene. PubChem.
- Application Notes and Protocols for the Synthesis of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide. Benchchem.
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